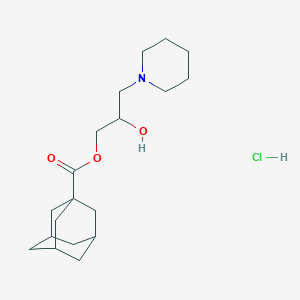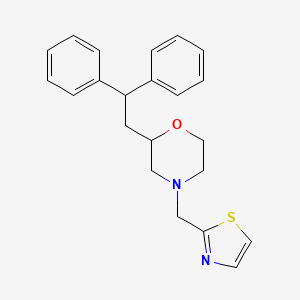
(2-Hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride is a complex organic compound that features a unique adamantane core structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride typically involves multiple steps, starting with the functionalization of the adamantane core. One common method is the radical functionalization of adamantane, which can be achieved using radical initiators and specific reaction conditions . The piperidine ring is then introduced through nucleophilic substitution reactions, often using piperidine and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction: The carboxylate group can be reduced to alcohols or other derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, (2-Hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a drug candidate. The adamantane core is known for its ability to interact with biological membranes, making it a valuable scaffold for designing drugs that target specific cellular pathways .
Medicine
Medically, derivatives of adamantane have been explored for their antiviral and neuroprotective properties. The inclusion of the piperidine ring and hydroxyl group in this compound may enhance its pharmacological activity .
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its stability and rigidity make it an ideal candidate for creating durable and high-performance materials .
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The adamantane core can insert into lipid bilayers, affecting membrane fluidity and function. The piperidine ring may interact with neurotransmitter receptors, modulating their activity. These interactions can lead to various biological effects, including antiviral and neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane core.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane structure.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Uniqueness
(2-Hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride is unique due to the presence of both a piperidine ring and a hydroxyl group, which confer additional reactivity and potential biological activity compared to other adamantane derivatives .
Properties
IUPAC Name |
(2-hydroxy-3-piperidin-1-ylpropyl) adamantane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO3.ClH/c21-17(12-20-4-2-1-3-5-20)13-23-18(22)19-9-14-6-15(10-19)8-16(7-14)11-19;/h14-17,21H,1-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCMGDCTFBWDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC(=O)C23CC4CC(C2)CC(C4)C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(cyclohexylmethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B6024240.png)
![5-bromo-2-[2-(4-ethylphenoxy)ethylamino]-4-methyl-1H-pyrimidin-6-one](/img/structure/B6024259.png)
![1-[4-(2,5-Dimethylphenoxy)butyl]-4-methylpiperidine;oxalic acid](/img/structure/B6024262.png)
![4-NITRO-2-[2-OXO-2-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B6024281.png)
![(E)-3-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B6024286.png)

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-isopropylbenzenesulfonohydrazide](/img/structure/B6024292.png)
![N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6024297.png)
![2-[(3-methyl-1-piperidinyl)carbonyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B6024300.png)
![5-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(3-pyridinyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B6024307.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B6024310.png)
![propan-2-yl 3-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate](/img/structure/B6024311.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B6024313.png)
![1-(ethylsulfonyl)-N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]piperidine-3-carbohydrazide](/img/structure/B6024317.png)
